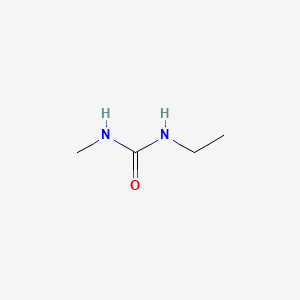
トリプタザン
説明
Tryptazan is a compound with the molecular formula C10H11N3O2 . It contains a total of 27 bonds, including 16 non-H bonds, 11 multiple bonds, 3 rotatable bonds, 1 double bond, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 carboxylic acid (aliphatic), 1 primary amine (aliphatic), 1 hydroxyl group, and 1 Pyrazole .
Molecular Structure Analysis
The molecular structure of Tryptazan consists of an α-carboxylic acid group, α-amino group, and a side chain indole, making it a non-polar aromatic amino acid . The 2D chemical structure image of Tryptazan is also called the skeletal formula, which is the standard notation for organic molecules .
Physical And Chemical Properties Analysis
Tryptazan is a solid slightly yellowish-white in color with no odor and flat taste. Its chemical formula is C11H12N2O2 and has a molar mass of 204.229 g·mol−1 . It is soluble in hot alcohol, alkali hydroxides, acetic acid, ethanol but insoluble in ethyl ether and chloroform .
科学的研究の応用
生化学研究:タンパク質の特性評価
生化学において、トリプタザンはタンパク質中のトリプトファン類似体の生合成的組み込みに使用されます。これは、蛍光分光法やNMRやリン光などの他の方法 を用いたタンパク質の特性評価に役立ちます。
産業用途:バイオマニュファクチャリング
トリプタザンを含むトリプトファン誘導体の産業的バイオマニュファクチャリングは、発展途上の分野です。これらの誘導体は、化学、食品、ポリマー、製薬業界で使用されており、病気の治療や生活の質の向上に重要な役割を果たしています 。
薬理学研究:代謝と効果
薬理学的研究では、トリプトファンとその類似体であるトリプタザンなどの代謝に対する薬物の影響を調べます。これらの影響を理解することは、新しい薬物や治療戦略の開発につながる可能性があります 。
合成生物学:遺伝コードの拡張
トリプタザンは、遺伝コードを拡張することを目指す合成生物学の研究の一部です。トリプタザンなどの非標準アミノ酸をタンパク質に組み込むことで、研究者は蛍光特性が変化した新しいスペクトルクラスのタンパク質を設計することができます 。
作用機序
Target of Action
Tryptazan, also known as Triptan, primarily targets the serotonin 5-HT 1B and 5-HT 1D receptors in blood vessels and nerve endings in the brain . These receptors play a crucial role in the regulation of blood vessel constriction and the inhibition of pro-inflammatory neuropeptide release .
Mode of Action
Tryptazan acts as an agonist for the serotonin 5-HT 1B and 5-HT 1D receptors . This means that it binds to these receptors and activates them, leading to vasoconstriction of blood vessels and a decrease in the release of pro-inflammatory neuropeptides . This action helps in the treatment of migraines and cluster headaches .
Biochemical Pathways
Tryptazan is involved in the serotonin pathway . The essential amino acid L-tryptophan (Trp) is the precursor of the monoaminergic neurotransmitter serotonin (5-hydroxytryptamine, 5-HT) . Tryptazan, being a tryptophan analogue, can influence this pathway and affect the synthesis of serotonin .
Pharmacokinetics
The pharmacokinetic properties of Tryptazan are distinct. For example, the bioavailability of oral formulations ranges between 14% (sumatriptan) and 74% (naratriptan), and their elimination half-life ranges from 2 hours (sumatriptan and rizatriptan) to 25 hours (frovatriptan) . These diverse pharmacokinetic properties influence the effectiveness of the compounds and favor the prescription of one over another in different patient populations .
Result of Action
The molecular and cellular effects of Tryptazan’s action are primarily seen in its ability to reduce the symptoms or abort the attack within 30 to 90 minutes in 70–80% of patients . It has been shown to have a suppressive effect on aggressive behavior and post-stress plasma cortisol concentrations in vertebrates .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tryptazan. For instance, acute stress may result in an increase in brain Trp concentration, potentially affecting the action of Tryptazan . Furthermore, the presence of other medications, food, age, and disease can also impact the pharmacokinetics of Tryptazan .
生化学分析
Biochemical Properties
Tryptazan plays a significant role in biochemical reactions due to its structural similarity to tryptophan. It interacts with several enzymes and proteins, including tryptophan synthase and tryptophanase, by mimicking the natural substrate . These interactions often result in competitive inhibition, where Tryptazan competes with tryptophan for binding sites on the enzymes. Additionally, Tryptazan has been shown to interact with proteins involved in the kynurenine pathway, affecting the production of metabolites such as kynurenine and serotonin .
Cellular Effects
Tryptazan influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In yeast cells, Tryptazan has been observed to inhibit the synthesis of maltase, an enzyme involved in carbohydrate metabolism . This inhibition affects the overall metabolic flux within the cell, leading to alterations in energy production and storage. Furthermore, Tryptazan has been shown to impact cell signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular communication and function .
Molecular Mechanism
At the molecular level, Tryptazan exerts its effects through several mechanisms. It binds to the active sites of enzymes, inhibiting their activity by preventing the natural substrate from binding . This competitive inhibition can lead to a decrease in the production of essential metabolites, such as serotonin and kynurenine . Additionally, Tryptazan has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in metabolic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Tryptazan have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a decrease in its inhibitory effects . Long-term studies have shown that Tryptazan can have lasting effects on cellular function, including alterations in gene expression and metabolic activity . These changes are often reversible upon the removal of the compound, indicating that Tryptazan’s effects are dependent on its presence in the cellular environment.
Dosage Effects in Animal Models
The effects of Tryptazan vary with different dosages in animal models. At low doses, Tryptazan has been shown to have minimal impact on cellular function, while higher doses can lead to significant inhibition of enzyme activity and alterations in metabolic pathways . Toxic or adverse effects have been observed at very high doses, including disruptions in cellular homeostasis and potential cell death . These findings highlight the importance of careful dosage control when using Tryptazan in experimental settings.
Metabolic Pathways
Tryptazan is involved in several metabolic pathways, primarily through its interactions with enzymes in the kynurenine pathway . By inhibiting key enzymes in this pathway, Tryptazan can affect the production of metabolites such as kynurenine and serotonin, leading to changes in metabolic flux and metabolite levels . Additionally, Tryptazan has been shown to interact with enzymes involved in the biosynthesis of other amino acids, further influencing cellular metabolism .
Transport and Distribution
Within cells and tissues, Tryptazan is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the movement of Tryptazan across cellular membranes and its accumulation in specific cellular compartments. The distribution of Tryptazan within cells can affect its overall activity and function, as it may localize to areas where its target enzymes and proteins are present .
Subcellular Localization
Tryptazan’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . For example, Tryptazan has been observed to localize to the cytoplasm and mitochondria, where it interacts with enzymes involved in metabolic pathways . This localization is crucial for its activity, as it allows Tryptazan to effectively inhibit its target enzymes and modulate cellular processes.
特性
IUPAC Name |
2-amino-3-(2H-indazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c11-7(10(14)15)5-9-6-3-1-2-4-8(6)12-13-9/h1-4,7H,5,11H2,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFEKQNAXDMZERW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871741 | |
| Record name | 3-(1H-Indazol-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
526-30-7, 26988-90-9 | |
| Record name | Tryptazan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526307 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole-3-propanoic acid, alpha-amino-, (+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026988909 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tryptazan | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1460 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-Indazol-3-yl)alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90871741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | TRYPTAZAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A634R39190 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


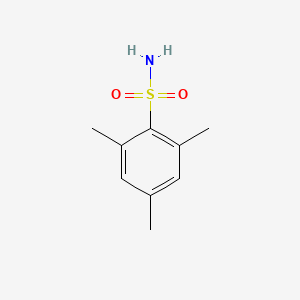
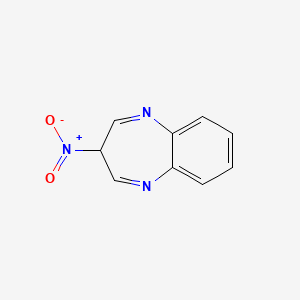
![2-[(3,4-Dichlorobenzyl)amino]ethanol](/img/structure/B1594492.png)



![[1-(2-Methoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B1594499.png)
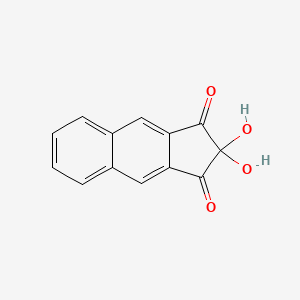

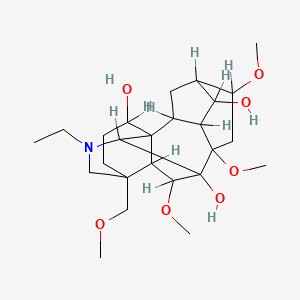
![n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine](/img/structure/B1594506.png)
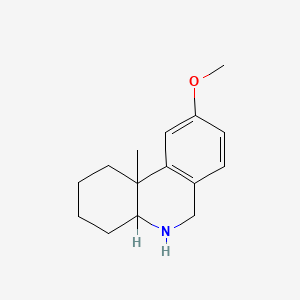
![1,3-dimethyl-1H-pyrrolo[3,2-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B1594510.png)
